

# Chemical properties and stability of 3-Iodo-7-methoxy-1H-indazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Iodo-7-methoxy-1H-indazole**

Cat. No.: **B1593160**

[Get Quote](#)

An In-depth Technical Guide to **3-Iodo-7-methoxy-1H-indazole**: Properties, Stability, and Synthetic Utility

## Foreword for the Advanced Researcher

The indazole nucleus stands as a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique bioisosteric relationship with indole, combined with its capacity for forming critical hydrogen bond interactions within enzyme active sites, has cemented its role in drug discovery, particularly in the realm of kinase inhibitors.[3] This guide focuses on a strategically functionalized derivative, **3-Iodo-7-methoxy-1H-indazole** (CAS No. 351210-07-6). The deliberate incorporation of an iodine atom at the 3-position and a methoxy group at the 7-position transforms the foundational indazole core into a highly versatile and reactive building block. This document serves as a technical resource for researchers, providing a consolidated overview of its chemical properties, stability considerations, and its vast potential as a synthetic intermediate in the development of complex molecular architectures.

## Core Molecular Profile and Physicochemical Properties

**3-Iodo-7-methoxy-1H-indazole** is a solid at room temperature, and while extensive physical property data is not widely published, its characteristics can be inferred from related structures and supplier information.

| Property          | Data/Value                                                               | Source/Comment                                                                                    |
|-------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| CAS Number        | 351210-07-6                                                              | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                       |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> IN <sub>2</sub> O                          | Calculated                                                                                        |
| Molecular Weight  | 274.06 g/mol                                                             | Calculated                                                                                        |
| Appearance        | Expected to be a solid (e.g., powder)                                    | Inferred from related indazole compounds. <a href="#">[7]</a>                                     |
| Solubility        | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred from general solubility of similar heterocyclic compounds. <a href="#">[8]</a>           |
| Boiling Point     | 389.9±22.0 °C at 760 mmHg                                                | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole. <a href="#">[9]</a> |
| Density           | 2.0±0.1 g/cm <sup>3</sup>                                                | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole. <a href="#">[9]</a> |
| pKa               | 11.99±0.40                                                               | Predicted. Based on data for the closely related 3-Iodo-7-methyl-1H-indazole. <a href="#">[9]</a> |

## Spectroscopic Characterization: A Guide to Structural Verification

Accurate structural confirmation is critical. The following outlines the expected spectroscopic signatures for **3-Iodo-7-methoxy-1H-indazole** and provides a standard protocol for data acquisition.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **<sup>1</sup>H NMR:** The proton NMR spectrum is a primary tool for confirming the substitution pattern. Key expected signals include the N-H proton (typically a broad singlet), distinct aromatic protons on the benzene ring, and a singlet for the methoxy group protons. A publicly available <sup>1</sup>H NMR spectrum confirms the general structure.[\[10\]](#)

- $^{13}\text{C}$  NMR: The carbon spectrum will show characteristic shifts for the aromatic carbons, with the carbon bearing the iodine atom (C3) being significantly influenced. The methoxy carbon will appear as a distinct signal in the aliphatic region.

## Standard Protocol for NMR Data Acquisition

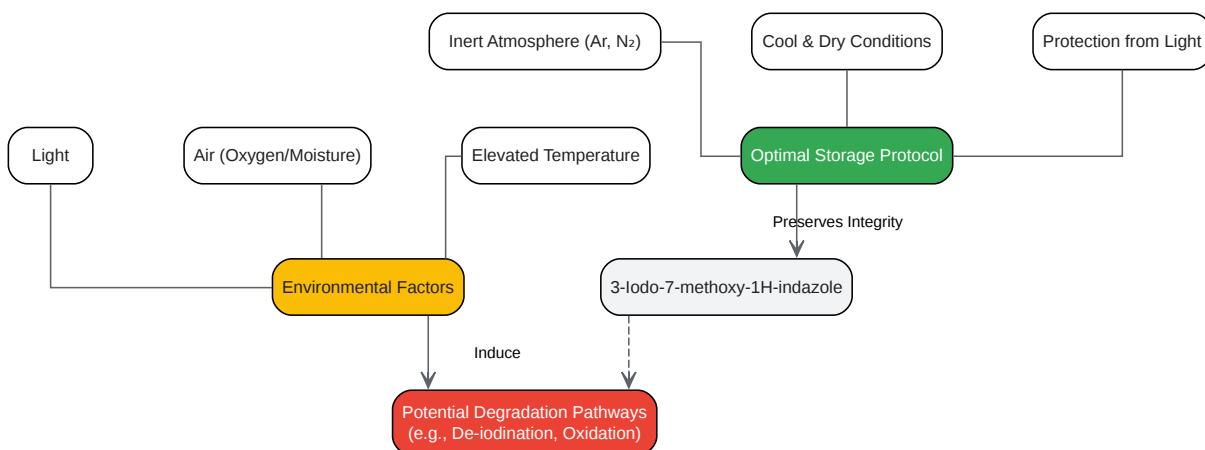
- Sample Preparation: Dissolve approximately 5-10 mg of the solid **3-Iodo-7-methoxy-1H-indazole** sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry NMR tube.[11]
- Data Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[11]

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C<sub>8</sub>H<sub>7</sub>IN<sub>2</sub>O. The isotopic pattern will be characteristic of an iodine-containing compound.

## Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:


- N-H Stretch: A moderate to sharp band in the region of 3100-3300 cm<sup>-1</sup>.
- C-H Aromatic Stretch: Bands typically appearing just above 3000 cm<sup>-1</sup>.
- C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm<sup>-1</sup> region.
- C-O Stretch (Methoxy): A strong band in the 1000-1300 cm<sup>-1</sup> region.

## Chemical Stability and Recommended Storage

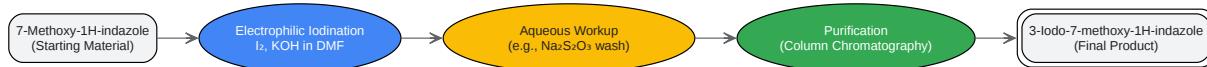
The stability of **3-Iodo-7-methoxy-1H-indazole** is crucial for maintaining its integrity as a research chemical and synthetic building block.

- General Stability: Like many iodo-substituted heterocyclic compounds, it may exhibit sensitivity to light and air over prolonged periods. The carbon-iodine bond can be susceptible to cleavage under certain conditions.
- Storage Conditions: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[9] It should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[7][12][13] Some suppliers utilize cold-chain transportation, suggesting that refrigerated storage is optimal.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents.[7]

## Logical Framework for Stability



[Click to download full resolution via product page](#)


Caption: Key factors influencing the stability and optimal storage of the compound.

## Synthesis and Purification

While a specific, peer-reviewed synthesis for **3-Iodo-7-methoxy-1H-indazole** is not prominently documented, a reliable synthetic route can be designed based on established

methods for indazole halogenation.[14] The most direct approach is the electrophilic iodination of 7-methoxy-1H-indazole.

## Proposed Synthetic Workflow



[Click to download full resolution via product page](#)

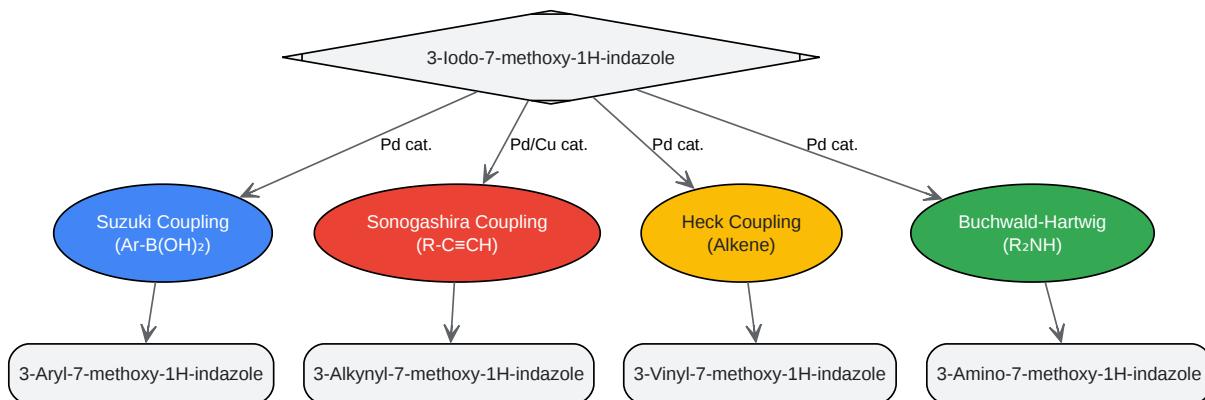
Caption: Proposed workflow for the synthesis and purification of the title compound.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on common procedures for the C3-iodination of indazoles.[14]

- Reaction Setup: To a solution of 7-methoxy-1H-indazole (1.0 eq) in dimethylformamide (DMF), add powdered potassium hydroxide (KOH) (2.0 eq). Stir the mixture at room temperature for 30 minutes.
- Iodination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of iodine (I<sub>2</sub>) (1.2 eq) in DMF dropwise over 20 minutes.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
- Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) to remove excess iodine, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure **3-Iodo-7-methoxy-1H-indazole**.

Causality and Rationale:


- Base (KOH): The base is crucial for deprotonating the indazole at the N1 position, forming the indazolide anion. This significantly increases the electron density of the heterocyclic ring, activating it towards electrophilic substitution.
- Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the starting materials and the anionic intermediate.
- Regioselectivity: The C3 position of the N1-deprotonated indazole is the most nucleophilic, directing the electrophilic iodine to this site for substitution.[15]

## Chemical Reactivity and Synthetic Utility

The true value of **3-Iodo-7-methoxy-1H-indazole** lies in its engineered reactivity, making it a powerful intermediate for building molecular complexity.

- The 3-Iodo Group: The carbon-iodine bond is a premier synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of diverse functionalities, which is essential for structure-activity relationship (SAR) studies in drug discovery. Key transformations include:
  - Suzuki Coupling: Introduction of aryl or heteroaryl groups.
  - Sonogashira Coupling: Introduction of alkynyl groups.
  - Heck Coupling: Introduction of vinyl groups.
  - Buchwald-Hartwig Amination: Introduction of amine functionalities.
- The 7-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the entire indazole system.[16] This can influence the reactivity of the scaffold and provides a potential site for metabolic interactions in a biological context.

## Versatility in Cross-Coupling Reactions

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions enabled by the 3-iodo substituent.

## Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is present in several FDA-approved drugs, validating its utility in targeting a range of diseases.[\[1\]](#)

| Drug Name   | Therapeutic Application                 |
|-------------|-----------------------------------------|
| Pazopanib   | Tyrosine Kinase Inhibitor (Anti-cancer) |
| Axitinib    | Tyrosine Kinase Inhibitor (Anti-cancer) |
| Niraparib   | PARP Inhibitor (Anti-cancer)            |
| Granisetron | 5-HT3 Receptor Antagonist (Anti-emetic) |
| Benzydamine | Non-steroidal Anti-inflammatory Drug    |

Source:[\[1\]](#)[\[3\]](#)

**3-Iodo-7-methoxy-1H-indazole** serves as an ideal starting point for building libraries of novel compounds for screening. The ability to easily modify the C3 position allows medicinal chemists to systematically probe the binding pocket of a biological target, optimizing for potency, selectivity, and pharmacokinetic properties.[3]

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Iodo-7-methoxy-1H-indazole** is not universally available, precautions should be based on data for structurally related indazole compounds.

- General Precautions: Handle in accordance with good industrial hygiene and safety practices.[13] Avoid contact with skin, eyes, and clothing.[7][17]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][17]
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
- First Aid Measures:
  - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
  - Skin Contact: Wash off immediately with plenty of soap and water.[12][13]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [12]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Iodo-7-methoxy-1-methyl-1H-indazole | Benchchem [benchchem.com]
- 4. 351210-07-6|3-Iodo-7-methoxy-1H-indazole|BLD Pharm [bldpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. eontrading.uk [eontrading.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. 3-Iodo-7-methyl-1H-indazole | lookchem [lookchem.com]
- 10. 3-IODO-7-METHOXY-1H-INDAZOLE(351210-07-6) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. file.bldpharm.com [file.bldpharm.com]
- 14. soc.chim.it [soc.chim.it]
- 15. benchchem.com [benchchem.com]
- 16. soc.chim.it [soc.chim.it]
- 17. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Chemical properties and stability of 3-Iodo-7-methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593160#chemical-properties-and-stability-of-3-iodo-7-methoxy-1h-indazole>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)